molecular formula C10H20F6FeP- B1143567 Ferrocenium hexafluorophosphate, 97% CAS No. 11077-24-0

Ferrocenium hexafluorophosphate, 97%

Cat. No.: B1143567
CAS No.: 11077-24-0
M. Wt: 341.07 g/mol
InChI Key: IAZZKFUOICUZOM-UHFFFAOYSA-N
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Description

Ferrocenium hexafluorophosphate is an organometallic compound with the chemical formula [Fe(C₅H₅)₂]PF₆. This compound consists of the ferrocenium cation [Fe(C₅H₅)₂]⁺ and the hexafluorophosphate anion (PF₆⁻). It is a deep blue, paramagnetic salt that is widely used in various chemical applications due to its unique properties .

Mechanism of Action

Target of Action

Ferrocenium hexafluorophosphate is an organometallic compound that primarily targets organic compounds in chemical reactions . It is often used in organic synthesis, where it acts as a one-electron oxidant .

Mode of Action

The ferrocenium ion in Ferrocenium hexafluorophosphate can act as a one-electron oxidant, initiating or promoting a range of radical processes . It can donate electrons to suitable substrates, resulting in useful transformations . Additionally, Ferrocenium salts can also act as mild Lewis acids .

Biochemical Pathways

Ferrocenium hexafluorophosphate is involved in various organic reactions. For instance, it can accelerate the solvent-free cyanosilylation of carbonyl compounds . It has also been used to prepare catalysts for the asymmetric epoxidation of olefins, carbonylations of nitroaromatics, and the isomerization of a strained diene .

Pharmacokinetics

Its solubility in acetonitrile suggests that it may have good bioavailability in certain environments.

Result of Action

The result of Ferrocenium hexafluorophosphate’s action is the transformation of organic compounds. For example, it can transform aromatic aldehydes and ketones into corresponding silylated cyanohydrins . The reduced product, ferrocene, is relatively inert and readily separated from ionic products .

Action Environment

The action of Ferrocenium hexafluorophosphate can be influenced by environmental factors. For instance, the solvent dielectric constant can affect the energy barrier for rotation around the metal–ligand bond in these systems . Furthermore, the oxidation potential of the ferrocenium ion can be modified by altering the substitution on the cyclopentadienyl rings .

Safety and Hazards

Ferrocenium hexafluorophosphate is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3) .

Future Directions

High voltage operating active materials are among the most promising components for positive electrodes of future high energy lithium-ion batteries .

Chemical Reactions Analysis

Ferrocenium hexafluorophosphate is known for its role as a one-electron oxidizing agent. It undergoes various types of chemical reactions, including:

Common reagents used in these reactions include ferric salts, hexafluorophosphoric acid, and iron(III) chloride. The major product formed from these reactions is ferrocene, which is often used as a reference material in electrochemistry .

Comparison with Similar Compounds

Ferrocenium hexafluorophosphate is often compared with other ferrocenium salts, such as ferrocenium tetrafluoroborate. Both compounds share similar properties and applications, but there are some differences:

Ferrocenium hexafluorophosphate is unique due to its specific anion (PF₆⁻), which can influence its solubility, stability, and reactivity in various chemical environments .

Properties

CAS No.

11077-24-0

Molecular Formula

C10H20F6FeP-

Molecular Weight

341.07 g/mol

IUPAC Name

cyclopentane;iron;hexafluorophosphate

InChI

InChI=1S/2C5H10.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-5H2;;/q;;-1;

InChI Key

IAZZKFUOICUZOM-UHFFFAOYSA-N

SMILES

C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe]

Canonical SMILES

C1CCCC1.C1CCCC1.F[P-](F)(F)(F)(F)F.[Fe]

Origin of Product

United States

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